molecular formula C9H11FN6O3 B13058987 (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

Cat. No.: B13058987
M. Wt: 270.22 g/mol
InChI Key: RZZRFTXSQKWXHN-AYQXTPAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety, a fluorine atom, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL involves several steps, including the formation of the triazolopyrimidine ring and the introduction of the fluorine atom. The synthetic route typically starts with the preparation of the triazolopyrimidine precursor, followed by fluorination and subsequent functionalization to introduce the hydroxyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL stands out due to its unique combination of functional groups. Similar compounds include:

    (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-OL: Differing by the presence of a chlorine atom instead of fluorine.

    (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-methyl-2-(hydroxymethyl)tetrahydrofuran-3-OL: Differing by the presence of a methyl group instead of fluorine.

Biological Activity

The compound (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H19_{19}FN6_{6}O5_{5}
  • Molecular Weight : 478.43 g/mol
  • CAS Number : 2082744-75-8

Structural Features

The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and a fluoro group, along with a triazolo-pyrimidine moiety. These structural components are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.
  • Antiviral Properties : The triazolo-pyrimidine component may enhance the compound's ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

In Vitro Studies

In vitro experiments have demonstrated that the compound has significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50_{50} (μM)
MCF-714.5 ± 0.30
HCT-11611.94 ± 0.22
SKOV325.23 ± 0.15

These values suggest that the compound is more effective than some standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using an MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 12.5 μM .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of the compound to various targets such as EGFR and PI3K, which are critical in cancer biology. The results showed promising interactions that could lead to further development as an anticancer agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound is still under investigation; however, initial findings suggest it has favorable absorption characteristics due to its hydroxymethyl substitution. Toxicological assessments indicate low toxicity in preliminary animal studies, but further research is required to establish safety profiles for human use .

Properties

Molecular Formula

C9H11FN6O3

Molecular Weight

270.22 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H11FN6O3/c10-4-6(18)3(1-17)19-9(4)16-8-5(14-15-16)7(11)12-2-13-8/h2-4,6,9,17-18H,1H2,(H2,11,12,13)/t3-,4+,6-,9-/m1/s1

InChI Key

RZZRFTXSQKWXHN-AYQXTPAHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.